2-Chloro-3-nitronaphthalene
Description
2-Chloro-3-nitronaphthalene (C₁₀H₆ClNO₂) is a chlorinated nitroaromatic compound derived from naphthalene. Its structure features a chlorine atom at the 2-position and a nitro group at the 3-position of the naphthalene ring. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to the electron-withdrawing effects of nitro and chloro groups, which enhance reactivity in substitution and coupling reactions .
Properties
CAS No. |
38396-21-3 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
2-chloro-3-nitronaphthalene |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H |
InChI Key |
BUJHUYMLGZRWQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-Chloro-3-nitronaphthalene with selected analogs, highlighting key physical properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|---|
| This compound* | C₁₀H₆ClNO₂ | 207.62 | Not reported | Not reported | Likely soluble in organic solvents† |
| 2-Chloronaphthalene | C₁₀H₇Cl | 162.62 | 60 | 256 | Soluble in alcohol, benzene, ether |
| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | -20 | 259 | Soluble in organic solvents |
| 2-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 172–174 | Decomposes | Soluble in hot water, ethanol |
| 4-Chloro-3-nitroacetophenone | C₈H₆ClNO₃ | 199.60 | 101 | Not reported | Soluble in polar aprotic solvents |
*Data inferred from structural analogs; †Based on trends in nitroaromatic solubility .
Key Observations :
- Substituent Effects: The nitro group in this compound increases molecular polarity compared to non-nitrated analogs like 2-Chloronaphthalene, likely elevating its melting/boiling points. This trend is observed in 2-Chloro-4-nitroaniline (m.p. 172–174°C vs. 60°C for 2-Chloronaphthalene) .
- Solubility: Chloro-nitroaromatics generally exhibit lower water solubility but higher solubility in organic solvents (e.g., benzene, ethanol) due to hydrophobic and polar interactions .
Toxicity and Environmental Impact
While specific toxicological data for this compound are unavailable, related chloro-nitroaromatics (e.g., chloronaphthalenes) are associated with environmental persistence and bioaccumulation risks. Analytical methods like GC/MS (detection limit: 10 µg/kg in water) are employed to monitor such compounds .
Industrial and Research Relevance
- Pharmaceuticals: Nitroaromatics serve as precursors to antibiotics and antifungals. For example, 4-Chloro-3-nitroacetophenone is a key intermediate in ketone-based drug synthesis .
- Agrochemicals : Chloro-nitro derivatives are used in herbicide and pesticide formulations, leveraging their stability and reactivity .
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